

A Technical Guide to 1-Ethenylcyclobutene and its Isomers

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Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

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Introduction

Cyclobutene, 1-ethenyl-, also known as 1-vinylcyclobutene, is a cyclic olefin with the molecular formula C_6H_8 . This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. The strained four-membered ring of the cyclobutene moiety imparts unique reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and reactive pathways of 1-ethenylcyclobutene, with a focus on experimental details and quantitative data relevant to research and development.

Synonyms and Identification

To ensure clarity and comprehensive literature searching, a list of synonyms and identifiers for **Cyclobutene, 1-ethenyl-** is provided in the table below.

Identifier Type	Value
IUPAC Name	1-ethenylcyclobutene
CAS Number	58436-36-5[1]
Other Names	1-vinylcyclobutene, 1-ethenyl-cyclobutene
Molecular Formula	C ₆ H ₈
Molecular Weight	80.13 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-ethenylcyclobutene are not extensively reported in publicly available literature. However, based on related compounds and computational models, the following properties can be inferred.

Property	Value	Source
Boiling Point	Not available	
Density	Not available	
Refractive Index	Not available	

Synthesis of 1-Ethenylcyclobutene and Derivatives

While a specific, detailed experimental protocol for the synthesis of 1-ethenylcyclobutene is not readily available in the reviewed literature, the synthesis of functionalized cyclobutene derivatives has been described. A common strategy involves the [2+2] cycloaddition of an alkyne with an alkene, which can be catalyzed to achieve enantioselectivity.

General Experimental Protocol for the Synthesis of Functionalized Cyclobutene Derivatives

The following is a generalized procedure for the synthesis of cyclobutene analogues, which can be adapted for the synthesis of 1-ethenylcyclobutene with appropriate starting materials.

Reaction: Synthesis of Phenylthio Cyclobutene Derivatives

- **Toxylation:** To a solution of a suitable cyclobutanol precursor in dichloromethane (DCM) at room temperature, add triethylamine (Et_3N) and p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred for several hours.
- **Elimination:** The resulting tosylated intermediate is then subjected to elimination using a strong base, such as potassium tert-butoxide (tBuOK) in tert-butanol (tBuOH), at elevated temperatures (e.g., 80°C) to yield the cyclobutene derivative. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Purification:** Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-ethenylcyclobutene is dominated by the strained cyclobutene ring and the presence of the vinyl group, which can participate in various pericyclic reactions.

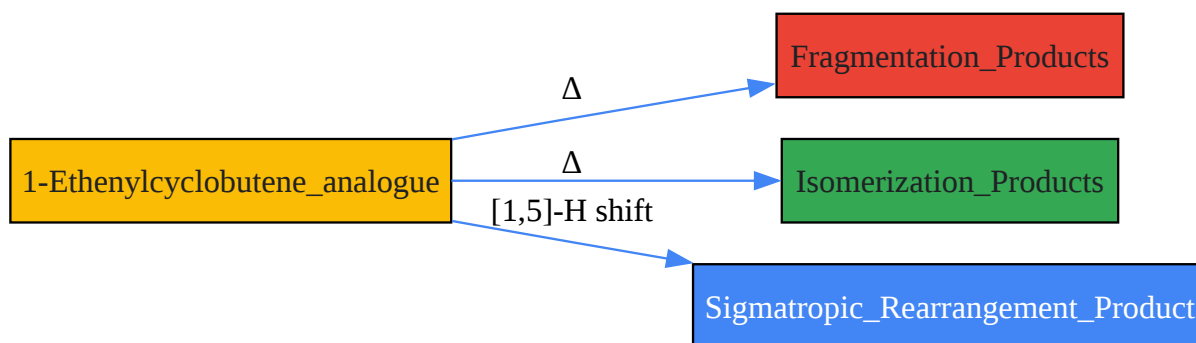
Thermolysis and Rearrangement

Vinylcyclobutanes are known to undergo thermal rearrangements. While specific data for 1-ethenylcyclobutene is scarce, studies on analogous compounds, such as 2,2-dimethyl-1-vinylcyclobutane, provide valuable insights. The thermolysis of this compound between 263 and 301°C follows first-order kinetics and yields multiple products through two primary pathways: fragmentation and isomerization.^[1]

- **Fragmentation:** This pathway leads to the formation of isobutene and butadiene.
- **Isomerization:** This pathway results in the formation of 4,4-dimethylcyclohexene and 2-methylhepta-1,6-diene.

A concerted 1,5-sigmatropic rearrangement is proposed for the formation of cis-2-methylhepta-1,5-diene.^[1]

Logical Flow of Thermolysis Pathways

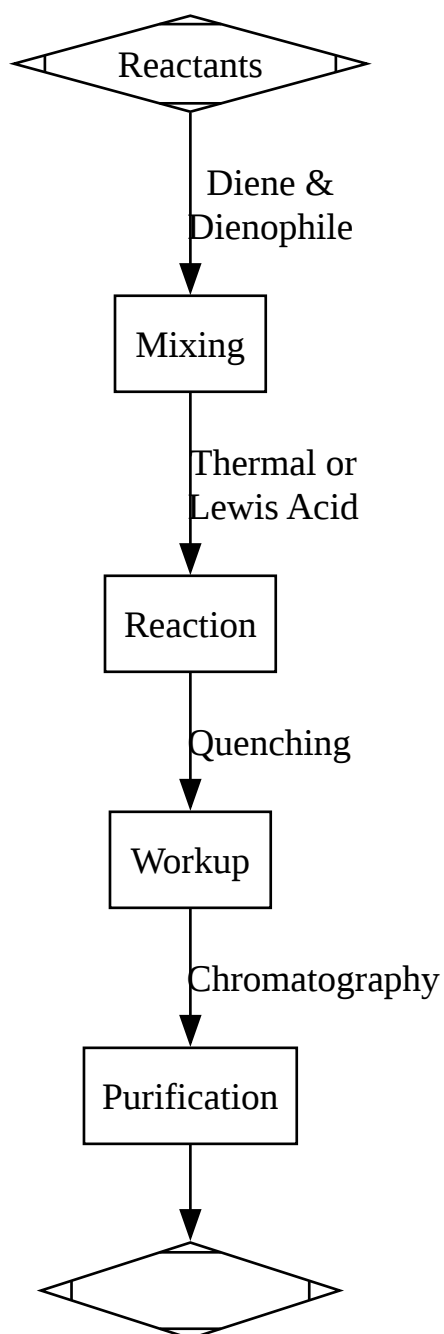
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Caption: Thermolysis pathways of a 1-vinylcyclobutane analogue.

Cycloaddition Reactions

The double bonds in 1-ethenylcyclobutene can participate in cycloaddition reactions, making it a useful synthon.

- [4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Conversely, if the cyclobutene ring were to open to a conjugated diene, it could then react with a dienophile. The Diels-Alder reaction is a powerful tool for constructing cyclic systems with high stereocontrol.
- [2+2] Cycloaddition: The double bonds of 1-ethenylcyclobutene can undergo [2+2] cycloaddition reactions, often photochemically, to form cyclobutane rings. This reaction is particularly useful for the synthesis of strained polycyclic systems.



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Caption: Conceptual workflow for utilizing a novel scaffold in drug discovery.

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References

- 1. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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